Pseudolaric acid C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pseudolaric acid C involves multiple steps, including Claisen rearrangement, iodoetherification, and ring-closing metathesis to form the distinctive tricyclic core structure. The synthetic route typically starts from a known ketone and proceeds through a series of reactions to construct the quaternary stereocenters and the seven-membered ring .
Industrial Production Methods: The extraction process involves solvent extraction, followed by chromatographic techniques to purify the desired compound .
Chemical Reactions Analysis
Types of Reactions: Pseudolaric acid C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Biology: Pseudolaric acid C exhibits significant antifungal and anti-inflammatory activities, making it a valuable compound for biological research.
Medicine: The compound has shown promising anticancer properties, particularly in targeting specific cancer cell lines and inducing apoptosis.
Industry: this compound is used in the development of new pharmaceuticals and as a lead compound for drug discovery
Mechanism of Action
The mechanism of action of pseudolaric acid C involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis through the caspase-8/caspase-3 pathway. Additionally, this compound modulates the immune response and exhibits anti-inflammatory effects by inhibiting key inflammatory mediators .
Comparison with Similar Compounds
- Pseudolaric acid A
- Pseudolaric acid B
- Pseudolaric acid D
Comparison: Pseudolaric acid C shares structural similarities with other pseudolaric acids, such as pseudolaric acid A and pseudolaric acid B. it is unique in its specific biological activities and chemical properties. For instance, pseudolaric acid B is known for its potent antifungal and anti-angiogenic activities, while this compound has shown distinct anticancer properties .
Properties
CAS No. |
82601-41-0 |
---|---|
Molecular Formula |
C21H26O7 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-[(1R,7S,8R,9R)-7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23)/t15-,19+,20+,21-/m0/s1 |
InChI Key |
RBXVTEUAOTYIME-NOOVBMIQSA-N |
Isomeric SMILES |
CC(=CC=C[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |
SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.